(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
CAS No.: 1152314-49-2
Cat. No.: VC0521083
Molecular Formula: C17H19FN4O4
Molecular Weight: 362.36
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152314-49-2 |
|---|---|
| Molecular Formula | C17H19FN4O4 |
| Molecular Weight | 362.36 |
| IUPAC Name | (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Standard InChI | InChI=1S/C17H19FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6-7,9H,2-5,8,19H2,1H3,(H,24,25)/t9-/m0/s1 |
| Standard InChI Key | ICQVSZFWVUBYSI-VIFPVBQESA-N |
| SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Physical Properties
The compound (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid represents a complex organic molecule with significant biological activity. It is classified as a tricyclic compound containing multiple functional groups including an amino group, a piperazine ring, and a carboxylic acid moiety. The compound is officially registered with CAS number 1152314-49-2 and is known by several synonyms including BFF-122, BF5, and CHEMBL1215659 . These identifiers are crucial for consistent referencing across scientific literature and databases, allowing researchers to track and share information about this specific chemical entity effectively.
The molecular formula of the compound is C17H19FN4O4, reflecting its complex structure that includes carbon, hydrogen, fluorine, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration. This formula corresponds to a molecular weight of 362.36 g/mol, which places it in the medium-range for drug-like molecules . The structural complexity of this compound is further highlighted by its IUPAC name, which details the specific arrangement of atoms and functional groups that give the molecule its unique properties and biological activities.
Physical and Chemical Characteristics
The physical and chemical properties of (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid are crucial determinants of its behavior in biological systems and its potential applications in pharmaceutical research. The compound is characterized by its asymmetric center, as indicated by the (2S) stereochemical designation, which is essential for its biological activity . The stereochemistry at this position is critical for the compound's effectiveness as an enzyme inhibitor, as alternative configurations may significantly reduce its potency and selectivity.
Table 1: Key Physical and Chemical Properties of BFF-122
Structural Features and Pharmacophore Elements
The structural architecture of (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid reveals important insights into its mode of action and potential applications. This compound belongs to a class of molecules structurally related to fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial properties. The tricyclic core structure forms the backbone of the molecule, providing rigidity and defining the three-dimensional arrangement of the functional groups. This core structure is critical for the compound's ability to interact with its target enzyme and achieve selective inhibition.
The compound contains several key functional groups that contribute to its biological activity. The carboxylic acid group at position 11 plays a significant role in forming hydrogen bonds with amino acid residues in the target enzyme's binding pocket. The fluorine atom at position 7 enhances the compound's lipophilicity and contributes to its ability to form electrostatic interactions with specific residues in the binding site, particularly GLY39 . The piperazine ring with an amino group at position 6 is a critical pharmacophore element that contributes to the compound's mechanism of action through its ability to form a Schiff base with the pyridoxal phosphate (PLP) cofactor in kynurenine aminotransferase II (KAT II) .
Comparison with Levofloxacin
Table 2: Structural Comparison Between BFF-122 and Levofloxacin
| Feature | BFF-122 | Levofloxacin |
|---|---|---|
| Core Structure | Tricyclic | Tricyclic |
| Key Functional Groups | Carboxylic acid, fluorine, aminopiperazine | Carboxylic acid, fluorine, piperazine |
| Primary Target | Kynurenine aminotransferase II | Bacterial DNA gyrase and topoisomerase IV |
| Mechanism of Action | Forms covalent adduct with PLP cofactor | Inhibits bacterial DNA replication enzymes |
| IC50 Value for Primary Target | ~1 μM | N/A |
Mechanism of Action and Inhibitory Properties
The compound (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid (BFF-122) functions primarily as a potent and selective inhibitor of kynurenine aminotransferase II (KAT II) . KAT II is an enzyme involved in the kynurenine pathway of tryptophan metabolism, which produces kynurenic acid, a compound implicated in various neurological disorders including schizophrenia. The inhibition of KAT II has therefore emerged as a potential therapeutic strategy for treating these conditions. BFF-122 demonstrates remarkable potency against human KAT II (hKAT-2) with an IC50 value of approximately 1 μM, establishing it as one of the most effective inhibitors of this enzyme .
What distinguishes BFF-122's mechanism of action is its irreversible inhibition of KAT II through a unique interaction with the enzyme's cofactor, pyridoxal phosphate (PLP). BFF-122 forms a permanent covalent bond with PLP through a Schiff base reaction, creating what is known as an external aldimine linkage . This irreversible deactivation permanently halts the enzymatic activity of KAT II. The amino group on the piperazine ring of BFF-122 is critical for this interaction, serving as the reactive group that forms the covalent bond with PLP . This mechanism is similar to that observed with other irreversible inhibitors of KAT II, such as PF-04859989, suggesting a common mode of action among this class of compounds .
Structural Basis for Selective Inhibition
The selective inhibition of KAT II by BFF-122 is attributed to specific structural features of both the compound and the enzyme's binding pocket. Crystal structure analysis (PDB Entry 2XH1) has revealed detailed interactions between BFF-122 and the active site of hKAT-2 . The quinoline core of BFF-122 engages in π–π interactions with the aromatic ring of TYR74, while the fluorine moiety forms electrostatic interactions with GLY39 . These specific interactions contribute to the high affinity and selectivity of BFF-122 for KAT II.
The binding pocket of hKAT-2 demonstrates remarkable flexibility, particularly due to a flexible loop (ARG20-SER32) that acts as an entrance gate and can undergo significant displacement to accommodate bulky inhibitors like BFF-122 . This structural feature explains why the relatively large BFF-122 molecule can fit comfortably within the active site of KAT II. The specific interactions between BFF-122 and residues in the binding pocket, combined with the conformational changes that occur upon binding, contribute to the compound's high potency and selectivity.
Crystallographic Studies and Binding Interactions
The detailed understanding of how (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid (BFF-122) interacts with kynurenine aminotransferase II has been significantly advanced through crystallographic studies. The crystal structure of BFF-122 in complex with human KAT-2 (PDB Entry 2XH1) reported in 2010 provided crucial insights into the binding mode and mechanism of inhibition . This structure revealed that BFF-122 forms a permanent covalent bond with the pyridoxal phosphate (PLP) cofactor through a Schiff base reaction, creating an external aldimine linkage that irreversibly deactivates the enzyme . This discovery was fundamental in understanding the exceptional potency of BFF-122 and its mechanism of action.
The crystallographic data has illuminated specific interactions between BFF-122 and key amino acid residues within the active site of KAT-2. The aromatic ring of TYR74 engages in π–π interactions with the quinoline core of BFF-122, enhancing the binding affinity through stabilizing aromatic interactions . Additionally, GLY39 forms an electrostatic interaction with the fluorine moiety of BFF-122, further contributing to the binding stability . These specific interactions help explain the high selectivity of BFF-122 for KAT-2 over other related enzymes.
Active Site Architecture and Binding Pocket
The binding pocket of human KAT-2 exhibits unique structural features that accommodate BFF-122 effectively. The pocket is characterized by hydrophobic interactions involving TYR101, PHE125, and TRP18 from one monomer, and TYR63, PHE278, and HIS279 from the other subunit, creating a hydrophobic environment that forms the basis of the binding cavity . This hydrophobic enclosure is well-suited for the largely aromatic structure of BFF-122, contributing to its binding affinity.
A particularly notable feature of the KAT-2 binding pocket is the flexible loop comprising residues ARG20-SER32, which functions as an entrance gate . This loop can undergo significant displacement to accommodate bulky inhibitors like BFF-122, explaining how the relatively large structure of the compound can fit within the active site. The flexibility of this region is a key factor in the ability of KAT-2 to bind diverse inhibitor molecules and may present opportunities for the design of new inhibitors with different structural properties.
Table 3: Key Binding Interactions of BFF-122 with Human KAT-2
| Interacting Residue | Type of Interaction | Interacting Group on BFF-122 |
|---|---|---|
| TYR74 | π–π interaction | Quinoline core |
| GLY39 | Electrostatic interaction | Fluorine moiety |
| PLP cofactor | Covalent bond (Schiff base) | Amino group on piperazine ring |
| ARG20 | Potential interaction point | Various, depending on inhibitor structure |
| Hydrophobic pocket (TYR101, PHE125, TRP18, TYR63, PHE278, HIS279) | Hydrophobic interactions | Aromatic regions of the molecule |
| Property | BFF-122 | PF-04859989 | (S)-ESBA |
|---|---|---|---|
| IC50 for hKAT-2 | ~1 μM | 53 nM (as reported for a similar compound) | Not specified in sources |
| Mechanism of Inhibition | Irreversible (covalent binding to PLP) | Irreversible (covalent binding to PLP) | Not specified in sources |
| Brain Penetration | Not specified in sources | Excellent CNS exposure in rat studies | Requires central administration |
| Structural Class | Fluoroquinolone-like | Hydroxamic acid derivative | Not specified in sources |
| Key Structural Features | Quinoline core, aminopiperazine, fluorine | Hydroxamic acid group | Not specified in sources |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume